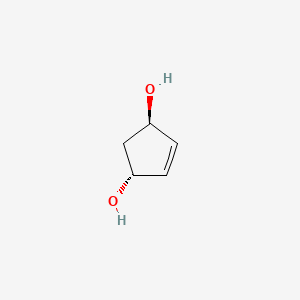

rel-(1R,3R)-Cyclopent-4-ene-1,3-diol

Description

Properties

IUPAC Name |

(1R,3R)-cyclopent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLIBJHDBWKNA-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol typically involves the following steps:

Starting Material: The synthesis often begins with cyclopentadiene, a readily available and inexpensive starting material.

Epoxidation: Cyclopentadiene is subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form cyclopentene oxide.

Hydrolysis: The cyclopentene oxide is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form cyclopentane derivatives with hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: Cyclopentane derivatives.

Substitution: Halogenated or alkylated cyclopentene derivatives.

Scientific Research Applications

Chemistry: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl groups allow for further functionalization, making it a versatile intermediate.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with rel-(1R,3R)-Cyclopent-4-ene-1,3-diol but differ in functional groups, ring saturation, or substituents:

Key Observations:

- Ring Strain vs.

- Functional Groups: Hydroxyl groups in the diol contrast with carboxylates (e.g., ) or ethers (), altering solubility and hydrogen-bonding capacity.

- Stereochemical Complexity: The (1R,3R) configuration enables enantioselective applications, similar to lignans (e.g., ) and spirocyclopropane oxindoles (), where stereochemistry dictates biological activity or catalytic outcomes.

Physicochemical Properties

Q & A

Basic: What are the recommended stereoselective synthesis routes for rel-(1R,3R)-Cyclopent-4-ene-1,3-diol?

Methodological Answer:

The synthesis of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol typically involves asymmetric catalysis or enzymatic resolution. For cyclopentene derivatives, stereocontrol can be achieved via Sharpless dihydroxylation or enzymatic desymmetrization of cyclopentene precursors. For example, analogous diols like trans-4-fluoropyrrolidin-3-ol hydrochloride (CAS 2006333-41-9) are synthesized using chiral auxiliaries or enzymatic reduction of ketones . Key steps include:

- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.

- Catalytic asymmetric dihydroxylation : Employ OsO4 with chiral ligands (e.g., (DHQD)2PHAL) to install vicinal diols stereoselectively.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate enantiomers.

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

Stereochemical confirmation requires a combination of techniques:

- X-ray crystallography : Resolve absolute configuration, as demonstrated for rac-(1R*,2S*,3S*)-diethyl cyclohex-4-ene dicarboxylate derivatives (R factor = 0.051) .

- NMR spectroscopy : Analyze coupling constants (e.g., <sup>3</sup>JH-H) to determine dihedral angles between hydroxyl groups.

- Optical rotation : Compare experimental [α]D values with literature data for related diols (e.g., cyclopentanol derivatives in ).

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and verify purity .

Advanced: How can reaction conditions be optimized to enhance diastereomeric excess in the synthesis of this compound?

Methodological Answer:

Optimization involves systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in asymmetric dihydroxylation.

- Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, improving selectivity.

- Catalyst loading : Adjust OsO4 and ligand ratios (e.g., 2–5 mol%) to balance cost and efficiency.

- Additives : Use N-methylmorpholine N-oxide (NMO) as a co-oxidant to enhance reaction rates.

- Scale-up considerations : For industrial relevance, prioritize flow chemistry setups to maintain stereochemical integrity .

Advanced: What computational tools are suitable for predicting the reactivity and stereochemical outcomes of this compound in complex reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G* level) to predict regioselectivity in epoxidation or hydroxylation.

- Molecular docking : Study interactions with enzymes (e.g., cytochrome P450) to model metabolic pathways.

- Machine learning : Train models on datasets of cyclopentane derivatives (e.g., cyclopentanol analogs in ) to predict reaction yields.

- Software : Use Gaussian, ORCA, or Schrödinger Suite for simulations; validate with experimental X-ray data (e.g., ) .

Advanced: How is this compound applied in the synthesis of bioactive molecules?

Methodological Answer:

This diol serves as a chiral building block for:

- Vitamin D analogs : Similar to 1α-hydroxyprevitamin D3 (CAS 41461-13-6), where diols are key intermediates in synthesizing secosteroid frameworks .

- Antiviral agents : Functionalize the cyclopentene core with phosphonate groups, as seen in nucleoside analogs.

- Natural product synthesis : Incorporate into terpene-derived scaffolds via Diels-Alder reactions or epoxide ring-opening .

Advanced: How should researchers address contradictions in physicochemical data (e.g., logP, solubility) for this compound?

Methodological Answer:

- Cross-validation : Compare experimental logP (e.g., shake-flask method) with computational predictions (e.g., XLogP3 from ).

- Solubility studies : Use dynamic light scattering (DLS) or nephelometry to quantify aqueous solubility under varying pH (4–10).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to distinguish melting points from degradation events (e.g., as in ).

- Collaborative datasets : Share results via platforms like PubChem to resolve discrepancies .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.